molecular formula C50H75NO14 B575714 Aab(1) avermectin CAS No. 160902-72-7

Aab(1) avermectin

Cat. No.: B575714
CAS No.: 160902-72-7
M. Wt: 914.143
InChI Key: ZKWQQXZUCOBISE-ICGOKAJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is characterized by its molecular formula C50H75NO14 and a molecular weight of 914.1288 . It is primarily used in the field of veterinary medicine and agriculture to control parasitic infections and pests.

Preparation Methods

The synthesis of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves several steps, starting from the parent compound avermectin B1. The key steps include:

Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the chemical behavior of avermectins and their derivatives.

    Biology: It is used to investigate the biological activity of avermectins, particularly their anthelmintic and insecticidal properties.

    Medicine: It is explored for its potential therapeutic applications in treating parasitic infections.

    Industry: It is used in the development of new pesticides and veterinary drugs.

Mechanism of Action

The mechanism of action of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves binding to specific molecular targets in parasites and insects. It primarily targets glutamate-gated chloride channels, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite or insect . The compound’s efficacy is attributed to its high affinity for these channels and its ability to disrupt normal cellular function.

Comparison with Similar Compounds

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is unique among avermectin derivatives due to its specific chemical modifications. Similar compounds include:

Compared to these compounds, 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 offers unique advantages in terms of its specific chemical structure and targeted activity.

Properties

CAS No.

160902-72-7

Molecular Formula

C50H75NO14

Molecular Weight

914.143

InChI

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,49+,50+/m0/s1

InChI Key

ZKWQQXZUCOBISE-ICGOKAJASA-N

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C

Synonyms

4/'/'-epiacetylamino-4/'/'-deoxyavermectin B1

Origin of Product

United States

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